molecular formula C15H10Cl3N3O2 B1458281 Methyl 2-(4-chloro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridin-1-yl)acetate CAS No. 1439820-87-7

Methyl 2-(4-chloro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridin-1-yl)acetate

Cat. No. B1458281
CAS RN: 1439820-87-7
M. Wt: 370.6 g/mol
InChI Key: AXZJFUQCOSNJQP-UHFFFAOYSA-N
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Description

“Methyl 2-(4-chloro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridin-1-yl)acetate” is a chemical compound. It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

This compound can be utilized in the Suzuki–Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. The process benefits from mild reaction conditions and functional group tolerance, making it suitable for complex organic syntheses .

Protodeboronation of Pinacol Boronic Esters

It may serve as a precursor in the protodeboronation of pinacol boronic esters. This reaction is essential for formal anti-Markovnikov hydromethylation of alkenes, expanding the toolbox for synthetic organic chemists .

Anti-Fibrosis Drug Research

Derivatives of this compound have shown potential in anti-fibrosis activity. They could inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating a promising avenue for developing novel anti-fibrotic drugs .

Crystal Structure Analysis

The compound’s crystal structure can provide insights into molecular interactions and stability, which is crucial for designing drugs and understanding their behavior at the atomic level .

Organoboron Chemistry

As an organoboron compound, it can be transformed into a broad range of functional groups, which is significant for various chemical transformations, including oxidations, aminations, and halogenations .

Synthesis of Heterocyclic Compounds

It can be used in the synthesis of novel heterocyclic compounds with potential biological activities, which is a key aspect of medicinal chemistry and chemical biology .

Catalysis Research

The compound may find applications in catalysis, particularly in reactions where the boron moiety is retained in the product, such as conjunctive cross-couplings and radical-polar crossover reactions .

Pharmacological Evaluation

Its derivatives can be evaluated for various pharmacological activities, including antimicrobial, antiviral, and antitumor properties, which are essential for drug discovery and development .

properties

IUPAC Name

methyl 2-[4-chloro-2-(2,6-dichlorophenyl)imidazo[4,5-c]pyridin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3N3O2/c1-23-11(22)7-21-10-5-6-19-14(18)13(10)20-15(21)12-8(16)3-2-4-9(12)17/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZJFUQCOSNJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C(=NC=C2)Cl)N=C1C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001124962
Record name 1H-Imidazo[4,5-c]pyridine-1-acetic acid, 4-chloro-2-(2,6-dichlorophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001124962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-chloro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridin-1-yl)acetate

CAS RN

1439820-87-7
Record name 1H-Imidazo[4,5-c]pyridine-1-acetic acid, 4-chloro-2-(2,6-dichlorophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439820-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazo[4,5-c]pyridine-1-acetic acid, 4-chloro-2-(2,6-dichlorophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001124962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(4-chloro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridin-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-chloro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridin-1-yl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(4-chloro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridin-1-yl)acetate
Reactant of Route 4
Methyl 2-(4-chloro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridin-1-yl)acetate
Reactant of Route 5
Methyl 2-(4-chloro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridin-1-yl)acetate
Reactant of Route 6
Methyl 2-(4-chloro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridin-1-yl)acetate

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